![molecular formula C15H18N2OS B4962798 5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide, also known as THIP, is a potent agonist of the GABA-A receptor. It is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. In
Mecanismo De Acción
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory receptor in the brain. It enhances the binding of GABA to the receptor, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the inhibition of neuronal activity, leading to the anxiolytic and anticonvulsant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the activity of GABAergic neurons in the brain, leading to the inhibition of neuronal activity. This compound also increases the release of dopamine in the brain, which may contribute to its anxiolytic effects. Additionally, this compound has been found to reduce the activity of glutamatergic neurons, which are involved in excitatory neurotransmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide has several advantages for lab experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively stable and can be easily synthesized in the laboratory.
However, this compound also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which may limit its usefulness in some experiments. Additionally, this compound has been found to have off-target effects on other receptors, which may complicate its interpretation in some studies.
Direcciones Futuras
There are several potential future directions for research on 5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide. One area of interest is the development of more selective and stable this compound analogs for therapeutic use. Additionally, further studies are needed to elucidate the precise mechanisms underlying the anxiolytic and anticonvulsant effects of this compound. Finally, this compound may have potential applications in the treatment of other disorders, such as depression and schizophrenia, which warrant further investigation.
Métodos De Síntesis
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide can be synthesized by reacting 3-thiophenecarboxylic acid with isopropylamine and 4-pyridineethanamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various disorders such as anxiety, epilepsy, and sleep disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, this compound has been found to improve sleep quality and reduce the time taken to fall asleep in human studies.
Propiedades
IUPAC Name |
5-propan-2-yl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)14-8-13(9-19-14)15(18)17-11(3)12-4-6-16-7-5-12/h4-11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJBOCBJVOSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CS1)C(=O)NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

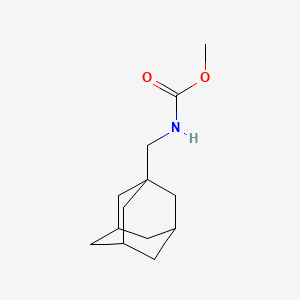
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]methanamine](/img/structure/B4962723.png)
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)

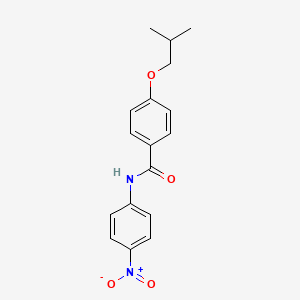
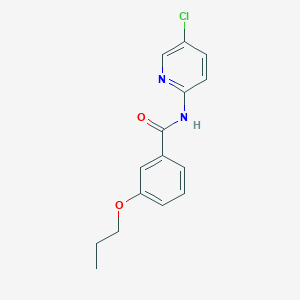
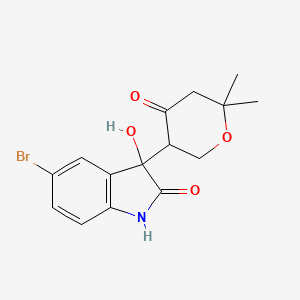
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
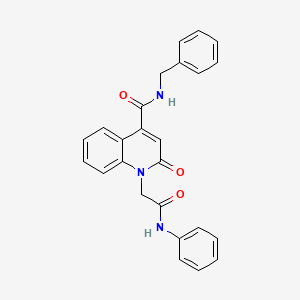
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
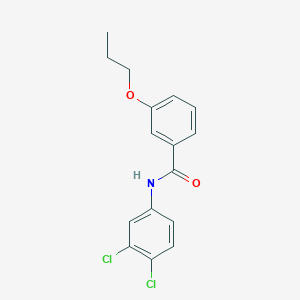
![3-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylpropanamide](/img/structure/B4962830.png)
![(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)